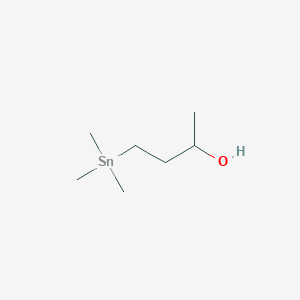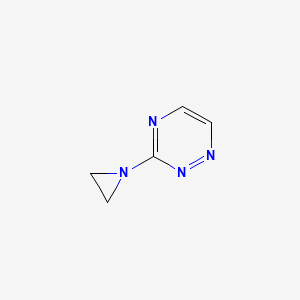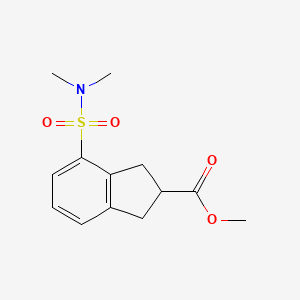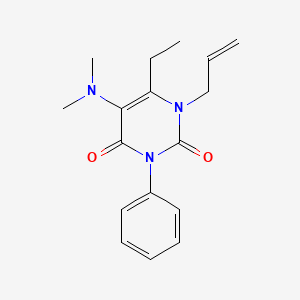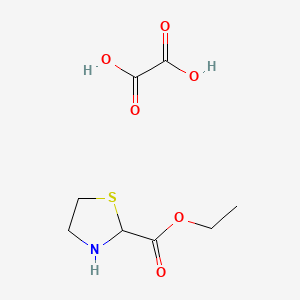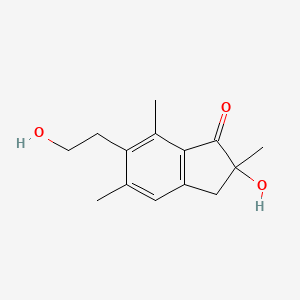
Pterosin N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Pterosin N typically involves the isolation and characterization of pterosins from plant sources such as Pteridium aquilinum (bracken fern) . The process includes systematic phytochemical investigations of the plant’s rhizome, followed by detailed analysis using nuclear magnetic resonance spectroscopy and other techniques
Análisis De Reacciones Químicas
Pterosin N undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions include different derivatives of pterosins, which can be further analyzed for their biological activities .
Aplicaciones Científicas De Investigación
Pterosin N has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its cytotoxic activities against various human tumor cell lines, indicating potential use in cancer research . Additionally, pterosins, including this compound, have shown anti-inflammatory, anti-diabetic, and anti-tuberculosis properties . These compounds are also used as chemical markers for the Pteridaceae family in phytochemical studies .
Mecanismo De Acción
The mechanism of action of Pterosin N involves its interaction with specific molecular targets and pathways. For example, pterosins have been found to inhibit enzymes such as β-site amyloid precursor protein cleaving enzyme 1 and cholinesterases, which are involved in the pathogenesis of Alzheimer’s disease . This inhibition occurs through a specific structure-activity relationship, with this compound exhibiting strong blood-brain barrier permeability .
Comparación Con Compuestos Similares
Pterosin N can be compared with other similar compounds such as Pterosin A, Pterosin B, and Pterosin C . These compounds share a similar indanone structure but differ in their functional groups and biological activities . For instance, Pterosin B has been studied for its therapeutic effects on cardiomyocyte hypertrophy, while Pterosin A has shown potential as a lead compound for anti-diabetic drugs . The uniqueness of this compound lies in its specific interactions with molecular targets related to neurodegenerative diseases .
Propiedades
Número CAS |
54797-11-4 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C14H18O3/c1-8-6-10-7-14(3,17)13(16)12(10)9(2)11(8)4-5-15/h6,15,17H,4-5,7H2,1-3H3 |
Clave InChI |
FQLXILLXEWJGFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)O |
melting_point |
165 - 167 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)
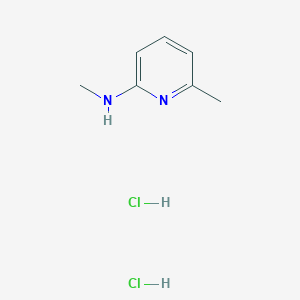
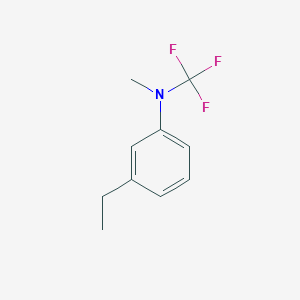
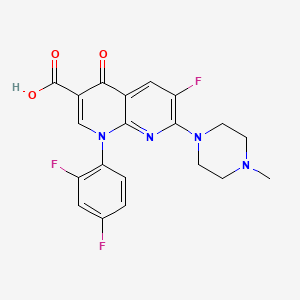
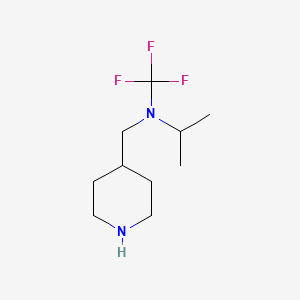
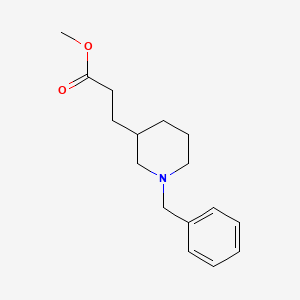
![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)
